1,1,5-Trimethylheptyl isovalerate
Description
1,1,5-Trimethylheptyl isovalerate is an ester derived from isovaleric acid (3-methylbutanoic acid) and a branched-chain alcohol, 1,1,5-trimethylheptanol. Esters of isovaleric acid are widely utilized in flavor, fragrance, and pharmaceutical industries due to their diverse aromatic profiles and metabolic interactions .
Properties
CAS No. |
96846-72-9 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
2,6-dimethyloctan-2-yl 3-methylbutanoate |
InChI |
InChI=1S/C15H30O2/c1-7-13(4)9-8-10-15(5,6)17-14(16)11-12(2)3/h12-13H,7-11H2,1-6H3 |
InChI Key |
ZUDNDYNFMGZVBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)(C)OC(=O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5-Trimethylheptyl isovalerate typically involves the esterification of 3-methylbutanoic acid with 2,6-dimethyloctan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of 1,1,5-Trimethylheptyl isovalerate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with controlled temperature and pressure conditions, ensures the consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
1,1,5-Trimethylheptyl isovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: 3-methylbutanoic acid or 2,6-dimethyloctan-2-one.
Reduction: 2,6-dimethyloctan-2-ol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Biological Studies
Research has indicated that 1,1,5-trimethylheptyl isovalerate may play a role in biological systems due to its interaction with lipid membranes. Esters like this one can influence membrane fluidity and permeability, which are critical in cellular processes. For instance, studies have shown that certain esters can modulate the activity of membrane proteins and receptors .
Pharmaceutical Development
The compound's structure suggests potential applications in drug formulation. Esters are often used as prodrugs to enhance the bioavailability of active pharmaceutical ingredients. By modifying the ester bond, researchers can control the release rate of the drug in the body, thereby improving therapeutic outcomes .
Chemical Synthesis
In synthetic organic chemistry, 1,1,5-trimethylheptyl isovalerate can serve as a versatile building block for creating more complex molecules. Its branched structure allows for unique reactivity patterns that can be exploited in various synthetic pathways . For example, it can be used in the synthesis of surfactants or as a precursor for other functionalized compounds.
Lubricants
One notable application of 1,1,5-trimethylheptyl isovalerate is in the formulation of lubricants. Its properties contribute to reduced friction and wear in mechanical systems. The compound has been studied for its anti-wear characteristics when blended with other lubricant additives .
Cosmetics and Personal Care Products
Due to its pleasant odor and skin-conditioning properties, this compound is also utilized in cosmetics and personal care formulations. It acts as an emollient and fragrance component, enhancing product stability and sensory attributes .
A study investigating the effects of various esters on cell membranes included 1,1,5-trimethylheptyl isovalerate as one of the compounds tested. The results indicated that this ester could alter membrane fluidity significantly compared to other tested esters. This finding suggests potential applications in drug delivery systems where membrane interaction is crucial .
Case Study 2: Lubricant Performance Evaluation
In a comparative study of lubricant additives, 1,1,5-trimethylheptyl isovalerate was evaluated alongside traditional lubricant esters. The results showed improved anti-wear performance under high-load conditions when used in combination with specific additives . This highlights its potential for enhancing lubricant formulations in automotive and industrial applications.
Mechanism of Action
The mechanism of action of 1,1,5-Trimethylheptyl isovalerate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing metabolic processes. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical reactions .
Comparison with Similar Compounds
Structural and Functional Differences
Biological Activity
1,1,5-Trimethylheptyl isovalerate is a branched-chain ester that has garnered attention in various fields of research, particularly in flavoring and fragrance applications. Its unique structure contributes to its biological activity, making it a subject of interest in toxicology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
1,1,5-Trimethylheptyl isovalerate can be classified as an ester formed from isovaleric acid and 1,1,5-trimethylheptanol. Its molecular formula is with a molecular weight of approximately 214.34 g/mol. The compound's structure features a branched alkyl chain that influences its solubility and interaction with biological systems.
The biological activity of 1,1,5-trimethylheptyl isovalerate is primarily attributed to its interactions with cellular membranes and metabolic pathways. As an ester, it may undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes.
Toxicological Profile
Research indicates that esters like 1,1,5-trimethylheptyl isovalerate can exhibit varying degrees of toxicity depending on their concentration and exposure route. For instance:
- Acute Exposure : Acute inhalation or dermal exposure may lead to irritation of the respiratory tract or skin. Symptoms could include coughing, difficulty breathing, or localized dermatitis.
- Chronic Exposure : Long-term exposure has been associated with potential neurotoxic effects due to the compound's ability to penetrate the blood-brain barrier.
A summary of the toxicological data for 1,1,5-trimethylheptyl isovalerate is presented in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | Not specifically listed |
| LD50 (oral) | >5000 mg/kg (rat) |
| Inhalation LC50 | Not established |
| Skin Irritation | Mild irritant |
| Eye Irritation | Moderate irritant |
Case Study 1: Sensory Evaluation
A study conducted on odor detection thresholds revealed that various esters exhibit different olfactory properties. The threshold for 1,1,5-trimethylheptyl isovalerate was determined using gas chromatography and sensory evaluation methods. Results indicated a low detection threshold compared to other similar esters, suggesting its potent olfactory properties which could be utilized in fragrance formulations .
Case Study 2: Flavoring Applications
In food science research, 1,1,5-trimethylheptyl isovalerate was evaluated for its flavoring potential in various food matrices. The compound demonstrated a pleasant fruity aroma reminiscent of tropical fruits. Its application in flavoring agents has been supported by sensory analysis showing consumer preference over other synthetic esters .
Pharmacological Studies
Pharmacological investigations have highlighted the potential therapeutic applications of esters like 1,1,5-trimethylheptyl isovalerate. Research suggests that these compounds may possess anti-inflammatory properties due to their ability to modulate lipid metabolism within cells.
Environmental Impact
The environmental toxicity of 1,1,5-trimethylheptyl isovalerate has also been assessed through ecotoxicological studies. Results indicate low toxicity to aquatic organisms at environmentally relevant concentrations but raise concerns regarding bioaccumulation potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
